molecular formula C13H15NO6 B1666401 4-Carboxy-1,3,4,6-tetrahydro-9-hydroxy-6-oxo-2H-quinolizine-7-propanoic acid CAS No. 87896-53-5

4-Carboxy-1,3,4,6-tetrahydro-9-hydroxy-6-oxo-2H-quinolizine-7-propanoic acid

Cat. No. B1666401
CAS RN: 87896-53-5
M. Wt: 281.26 g/mol
InChI Key: UJJUUOQJYAUBKD-UHFFFAOYSA-N
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Description

A 58365 B is an angiotensin converting enzyme (ACE) inhibitor isolated from Streptomyces chromofuscus. It is used to treat hypertension and congestive heart failure.

Scientific Research Applications

Antibacterial Properties

A study by Ishikawa et al. (1989) synthesized derivatives of 6,7-dihydro-1-oxo-1H,5H-benzo[i,j]quinolizine-2-carboxylic acids, which includes compounds structurally related to 4-Carboxy-1,3,4,6-tetrahydro-9-hydroxy-6-oxo-2H-quinolizine-7-propanoic acid. They found potent antibacterial activity against both gram-positive and -negative bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa (Ishikawa et al., 1989).

HIV Integrase Inhibition

A 2009 study by Xu et al. discussed the synthesis and anti-HIV integrase evaluation of 4-oxo-4H-quinolizine-3-carboxylic acid derivatives. This research highlights the potential application of compounds related to 4-Carboxy-1,3,4,6-tetrahydro-9-hydroxy-6-oxo-2H-quinolizine-7-propanoic acid in combating HIV (Xu et al., 2009).

Chemical Synthesis and Reactions

Kobayashi et al. (1972) and other researchers have explored the synthesis and reactions of various quinolizine derivatives, which are chemically related to 4-Carboxy-1,3,4,6-tetrahydro-9-hydroxy-6-oxo-2H-quinolizine-7-propanoic acid. These studies contribute to the understanding of the chemical properties and potential applications of these compounds in various fields, including pharmaceuticals and materials science (Kobayashi et al., 1972).

Fluorescent Indicators

Otten et al. (2001) developed new 4-oxo-4H-quinolizine-3-carboxylic acids as Mg2+ selective, fluorescent indicators. This study suggests the potential use of structurally similar compounds in biomedical imaging and diagnostics (Otten et al., 2001).

properties

CAS RN

87896-53-5

Product Name

4-Carboxy-1,3,4,6-tetrahydro-9-hydroxy-6-oxo-2H-quinolizine-7-propanoic acid

Molecular Formula

C13H15NO6

Molecular Weight

281.26 g/mol

IUPAC Name

7-(2-carboxyethyl)-9-hydroxy-6-oxo-1,2,3,4-tetrahydroquinolizine-4-carboxylic acid

InChI

InChI=1S/C13H15NO6/c15-10-6-7(4-5-11(16)17)12(18)14-8(10)2-1-3-9(14)13(19)20/h6,9,15H,1-5H2,(H,16,17)(H,19,20)

InChI Key

UJJUUOQJYAUBKD-UHFFFAOYSA-N

SMILES

C1CC(N2C(=C(C=C(C2=O)CCC(=O)O)O)C1)C(=O)O

Canonical SMILES

C1CC(N2C(=C(C=C(C2=O)CCC(=O)O)O)C1)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

2H-Quinolizine-7-propanoic acid, 4-carboxy-1,3,4,6-tetrahydro-9-hydroxy-6-oxo-
4-carboxy-1,3,4,6-tetrahydro-9-hydroxy-6-oxo-2H-quinolizine-7-propanoic acid
A 58365B
A-58365B
A58365B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Carboxy-1,3,4,6-tetrahydro-9-hydroxy-6-oxo-2H-quinolizine-7-propanoic acid
Reactant of Route 2
4-Carboxy-1,3,4,6-tetrahydro-9-hydroxy-6-oxo-2H-quinolizine-7-propanoic acid
Reactant of Route 3
4-Carboxy-1,3,4,6-tetrahydro-9-hydroxy-6-oxo-2H-quinolizine-7-propanoic acid
Reactant of Route 4
4-Carboxy-1,3,4,6-tetrahydro-9-hydroxy-6-oxo-2H-quinolizine-7-propanoic acid
Reactant of Route 5
4-Carboxy-1,3,4,6-tetrahydro-9-hydroxy-6-oxo-2H-quinolizine-7-propanoic acid
Reactant of Route 6
4-Carboxy-1,3,4,6-tetrahydro-9-hydroxy-6-oxo-2H-quinolizine-7-propanoic acid

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